molecular formula C11H11FO3 B3029547 2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E) CAS No. 696589-24-9

2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)

Cat. No.: B3029547
CAS No.: 696589-24-9
M. Wt: 210.20
InChI Key: XQZLCRPEWHQVTE-GQCTYLIASA-N
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Description

Properties

IUPAC Name

ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7,13H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZLCRPEWHQVTE-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219559
Record name Ethyl (2E)-3-(2-fluoro-4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696589-24-9
Record name Ethyl (2E)-3-(2-fluoro-4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696589-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(2-fluoro-4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E) typically involves the esterification of 3-(2-fluoro-4-hydroxyphenyl)propenoic acid with ethanol under acidic conditions . Industrial production methods may involve more efficient catalytic processes to increase yield and purity. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete esterification.

Chemical Reactions Analysis

2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E) undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E) is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The fluoro and hydroxy groups can enhance its binding affinity to molecular targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)
  • CAS No.: 696589-24-9
  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.20 g/mol
  • SMILES : CCOC(=O)/C=C/c1ccc(cc1F)O

Structural Features :
This compound is an α,β-unsaturated ester with a 2-fluoro-4-hydroxyphenyl substituent at the β-position. The (2E)-configuration ensures trans-geometry across the double bond, which influences reactivity and biological interactions.

Applications: Primarily used as a laboratory chemical and intermediate in organic synthesis .

Physicochemical Properties :

  • Purity : Available at 95% purity for research use .
  • Stability : Stable under recommended storage conditions (details unspecified) .
Structural Analogues

Below is a comparative analysis of structurally related α,β-unsaturated esters with substituted phenyl groups:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluoro-4-hydroxyphenyl C₁₁H₁₁FO₃ 210.20 Fluorine and hydroxyl groups at positions 2 and 4; trans-configuration .
Ethyl (2E)-3-(4-methoxyphenyl)acrylate (CAS: 24393-48-4) 4-Methoxyphenyl C₁₂H₁₄O₃ 206.24 Methoxy group enhances lipophilicity; antimicrobial activity reported .
Ethyl caffeate (CAS: 102-37-4) 3,4-Dihydroxyphenyl C₁₁H₁₂O₄ 208.21 Antioxidant properties; used in food additives and medicinal research .
2-Propenoic acid, 3-(2-hydroxyphenyl)-, ethyl ester (Bougainvillea extract) 2-Hydroxyphenyl C₁₁H₁₂O₃ 192.21 Antioxidant and anti-inflammatory activity; natural origin .
2-Propenoic acid, 3-(3-hydroxyphenyl)-, ethyl ester (Shanxi-aged vinegar) 3-Hydroxyphenyl C₁₁H₁₂O₃ 192.21 Detected in fermented products; role in flavor or preservation under study .
Physicochemical and Toxicological Profiles
Property Target Compound Ethyl (2E)-3-(4-methoxyphenyl)acrylate Ethyl Caffeate
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 ~1.8 (polar due to dihydroxy)
Toxicity No carcinogenicity data Skin/eye irritant (Category 2) Generally recognized as safe (GRAS)
Synthetic Accessibility Commercially available Requires methoxylation steps Extracted from natural sources

Biological Activity

2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, commonly referred to as ethyl (2E)-3-(2-fluoro-4-hydroxyphenyl)-2-propenoate, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antibacterial, and antifungal activities supported by case studies and research findings.

  • Chemical Formula : C12H13F O3
  • Molecular Weight : 222.23 g/mol
  • CAS Number : 696589-24-9

Anti-inflammatory Activity

Research indicates that derivatives of 2-propenoic acid exhibit significant anti-inflammatory effects. A study synthesized various derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema method. The results showed that compounds derived from similar structures demonstrated inhibition rates ranging from 66.07% to 94.11% , with a standard drug flurbiprofen showing 95.57% inhibition .

Table 1: Anti-inflammatory Activity of Compounds Derived from 2-Propenoic Acid

CompoundInhibition (%)
Flurbiprofen95.57
Compound A94.11
Compound B90.58
Compound C74.70

Antibacterial Activity

The antibacterial activity of the compound was assessed against various bacterial strains. Studies have shown that certain derivatives exhibit moderate to strong antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

For instance, a related compound demonstrated MIC values ranging from 4.69 µM to 77.38 µM against strains such as Bacillus subtilis and Escherichia coli .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity against pathogens like Candida albicans. The MIC values for antifungal activity ranged from 16.69 µM to 78.23 µM , indicating a promising potential for therapeutic applications in fungal infections .

Case Studies

  • Anti-inflammatory Study : In a study evaluating various derivatives for anti-inflammatory activity, the compound's structural modifications significantly influenced its efficacy. Compounds with specific substituents showed enhanced activity compared to the parent compound .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds found that the presence of halogen substituents correlated with increased bioactivity against bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for preparing (2E)-3-(2-fluoro-4-hydroxyphenyl)propenoic acid ethyl ester?

Methodological Answer:
The compound can be synthesized via transition-metal-catalyzed C–H activation strategies. For example, ruthenium-catalyzed oxidative alkenylation of arenes (e.g., 2-fluoro-4-hydroxyphenyl derivatives) with ethyl acrylate has been demonstrated as a viable route . Key parameters include:

  • Catalyst: [RuCl₂(p-cymene)]₂ (0.5–2 mol%)
  • Oxidant: Cu(OAc)₂·H₂O (1.5 equiv)
  • Solvent: Water or ethanol at 80–100°C for 12–24 hours.
  • Yield optimization: Adjust stoichiometry of directing groups (e.g., acetamido or methoxy substituents) to enhance regioselectivity.

Table 1: Example Synthesis Parameters from Analogous Systems

SubstrateCatalyst LoadingTemperatureYield (%)Reference
2-Acetamido-4-methylphenyl1 mol% Ru100°C78

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Based on structurally similar acrylate esters:

  • Personal Protective Equipment (PPE):
    • Respiratory: Use NIOSH-certified P95 respirators for dust/aerosols; OV/AG/P99 filters for vapor-phase exposure .
    • Skin: Impermeable gloves (e.g., nitrile) and full-body suits to prevent dermal irritation (H315/H319 hazards) .
  • Ventilation: Local exhaust ventilation to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
  • First Aid: For eye contact, irrigate with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation (H335) .

Advanced: How does the 2-fluoro-4-hydroxyphenyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:
The substituent’s electronic and steric effects dictate reactivity:

  • Electronic Effects:
    • Fluorine (electron-withdrawing) deactivates the ring, directing electrophiles to the para position relative to the hydroxyl group.
    • Hydroxyl group (electron-donating) enhances ortho/para reactivity but is sterically hindered by fluorine.
  • Experimental Validation:
    • Use NMR (¹H/¹⁹F) and X-ray crystallography to confirm substitution patterns.
    • Compare with non-fluorinated analogs (e.g., 4-hydroxyphenyl derivatives) to isolate fluorine’s impact .

Table 2: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

SubstituentEAS PositionYield (%)Reference
4-HydroxyphenylPara85
2-Fluoro-4-hydroxyphenylMeta62

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Methodological Answer:
Discrepancies often arise from measurement techniques or impurities. A systematic approach includes:

Experimental Reproducibility:

  • Use standardized methods (e.g., shake-flask for logP; HPLC for purity >98%).

Computational Validation:

  • Predict logP via software (e.g., ChemAxon, ACD/Labs) using SMILES notation: CCOC(=O)\C=C\C1=CC(=C(C=C1)F)O .

Cross-Reference Databases:

  • Compare with structurally similar esters (e.g., ethyl cinnamate: logP 2.47 vs. predicted 2.89 for fluorinated analog).

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular Docking:

  • Use AutoDock Vina with PDB structures (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • Parameterize fluorine’s electronegativity and steric effects in force fields (e.g., CHARMM).

MD Simulations:

  • Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns using GROMACS.

SAR Analysis:

  • Compare with analogs (e.g., 3-(4-methoxyphenyl)propenoic esters) to identify critical substituents .

Table 3: Example Docking Scores for Analogous Compounds

CompoundTargetBinding Affinity (kcal/mol)
Ethyl CinnamateCOX-2-7.2
(2E)-3-(2-Fluoro-4-Hydroxyphenyl)COX-2-8.5

Advanced: How to analyze conflicting toxicity data between in vitro and in vivo studies?

Methodological Answer:

Dose-Response Reconciliation:

  • Normalize in vitro IC₅₀ values to in vivo doses using allometric scaling (e.g., body surface area).

Metabolite Profiling:

  • Identify hydrolyzed products (e.g., 3-(2-fluoro-4-hydroxyphenyl)propenoic acid) via LC-MS, which may contribute to toxicity discrepancies .

Species-Specific Sensitivity:

  • Compare hepatic metabolism pathways (e.g., murine vs. human CYP450 isoforms) using microsomal assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(2-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)

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